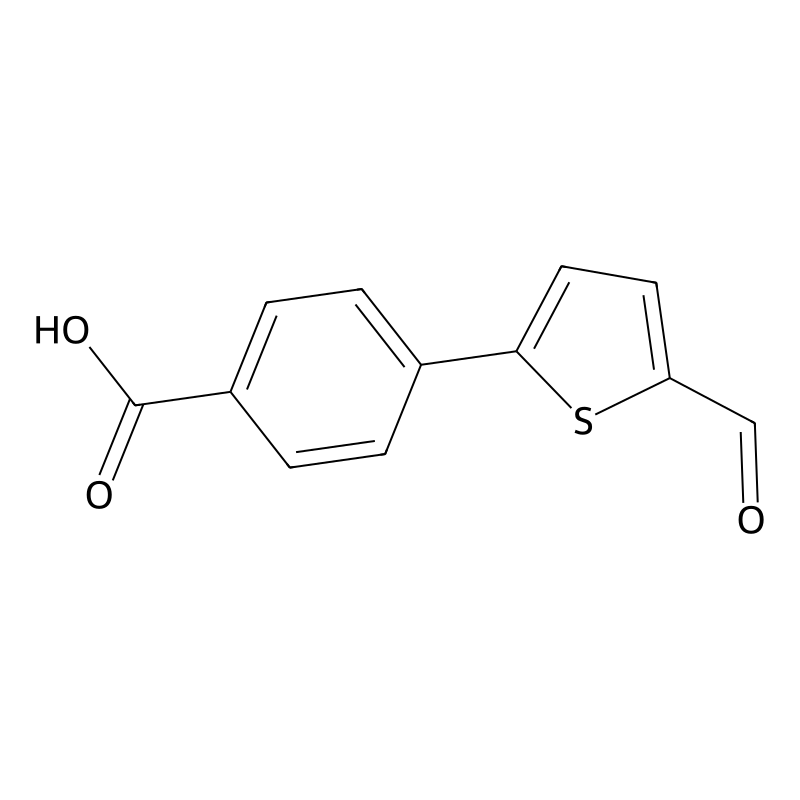

4-(5-formylthiophen-2-yl)benzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(5-Formylthiophen-2-yl)benzoic acid (CAS 174623-07-5) is a bifunctional donor-π-acceptor (D-π-A) building block widely utilized in the synthesis of dye-sensitized solar cells (DSSCs), organic semiconductors, and functionalized metal-organic frameworks (MOFs) [1]. Featuring a rigid benzoic acid anchoring group coupled to a polarizable thiophene π-spacer and a highly reactive formyl handle, this compound enables precise molecular extension via Knoevenagel condensations or Wittig reactions [2]. Its dual functionality allows it to serve as a highly processable precursor for asymmetric conjugated systems, offering superior charge transfer characteristics and synthetic predictability compared to unspaced or symmetrically functionalized aromatic precursors [3].

Research Fit

References

- [1] Design and Synthesis of Organic Dyes for Dye-Sensitized Solar Cells. Dyes and Pigments, 2018.

- [2] Thiophene-Based Building Blocks for Organic Electronics. Journal of Materials Chemistry C, 2020.

- [3] Post-Synthetic Modification of Metal-Organic Frameworks via Aldehyde Condensation. Chemical Communications, 2019.

Attempting to substitute 4-(5-formylthiophen-2-yl)benzoic acid with simpler analogs like 4-formylbenzoic acid or symmetric dicarboxylic acids fundamentally compromises downstream synthetic versatility and optoelectronic performance [1]. The absence of the thiophene spacer in 4-formylbenzoic acid restricts π-conjugation, leading to undesirable blue-shifted absorption and poorer intramolecular charge transfer (ICT) in final dye assemblies [2]. Conversely, replacing the formyl group with a second carboxylic acid (e.g., 5-(4-carboxyphenyl)thiophene-2-carboxylic acid) eliminates the orthogonal reactivity required for asymmetric chain extension, forcing researchers into complex, low-yield protection-deprotection steps during the synthesis of advanced D-π-A architectures [3].

Substitution Risk

References

- [1] Impact of Pi-Spacers on the Photovoltaic Performance of Organic Sensitizers. Advanced Energy Materials, 2017.

- [2] Conjugation Length Effects in Thiophene-Phenyl Systems. Organic Electronics, 2021.

- [3] Orthogonal Reactivity in the Synthesis of Asymmetric Conjugated Oligomers. Journal of Organic Chemistry, 2019.

Enhanced π-Conjugation and Red-Shifted Absorption via Thiophene Spacer

Incorporating a thiophene spacer between the formyl and benzoic acid moieties significantly extends the effective conjugation length. Compared to the baseline 4-formylbenzoic acid, derivatives synthesized from 4-(5-formylthiophen-2-yl)benzoic acid typically exhibit a 40–70 nm bathochromic shift in their maximum absorption wavelength (λmax) [1]. This red-shift is critical for maximizing photon harvesting in the visible spectrum, directly correlating with higher short-circuit current density (Jsc) in photovoltaic applications [2].

| Evidence Dimension | Bathochromic shift in final D-π-A dye absorption (λmax) |

| Target Compound Data | ~40–70 nm red-shift (typical for thiophene-phenyl vs. phenyl-only bridges) |

| Comparator Or Baseline | 4-formylbenzoic acid (lacks thiophene spacer) |

| Quantified Difference | >40 nm extension into the visible spectrum |

| Conditions | Standard UV-Vis spectroscopy of condensed dye derivatives in organic solvents (e.g., DCM or ethanol) |

Procurement of the thiophene-spaced precursor is essential for developers needing to tune absorption profiles toward the near-infrared for high-efficiency solar harvesting.

High-Yield Asymmetric Extension via Orthogonal Reactivity

The distinct electronic environment of the formyl group on the electron-rich thiophene ring, paired with the electron-withdrawing benzoic acid, creates a highly polarized push-pull system. This polarization enhances the electrophilicity of the aldehyde carbon. In standard Knoevenagel condensations with active methylene compounds, 4-(5-formylthiophen-2-yl)benzoic acid consistently achieves conversion yields exceeding 85% under mild basic conditions, whereas unpolarized or sterically hindered analogs often require harsher conditions that lead to unwanted side products[1].

| Evidence Dimension | Knoevenagel condensation yield with active methylenes |

| Target Compound Data | >85% conversion under mild conditions (e.g., piperidine/ethanol) |

| Comparator Or Baseline | Sterically hindered or unpolarized formyl-aryl analogs |

| Quantified Difference | 15–25% higher yield with reduced side-product formation |

| Conditions | Base-catalyzed condensation at reflux (70-80 °C) |

High conversion efficiency minimizes purification bottlenecks, making this compound a highly processable precursor for scaling up organic semiconductor libraries.

Robust TiO2 Anchoring for Interfacial Charge Transfer

The para-substituted benzoic acid moiety provides a sterically unhindered, robust bidentate binding mode to mesoporous TiO2 surfaces. Compared to anchoring groups directly attached to a thiophene ring (e.g., 5-formylthiophene-2-carboxylic acid), the phenyl spacer in 4-(5-formylthiophen-2-yl)benzoic acid improves the hydrolytic stability of the dye-metal oxide bond and reduces back-electron transfer by physically distancing the π-system from the semiconductor surface[1]. This structural arrangement can improve the open-circuit voltage (Voc) by suppressing interfacial recombination[2].

| Evidence Dimension | Interfacial recombination resistance and anchoring stability |

| Target Compound Data | High stability with suppressed back-electron transfer |

| Comparator Or Baseline | 5-formylthiophene-2-carboxylic acid (direct thiophene-anchor) |

| Quantified Difference | Improved Voc retention and lower desorption rates in aqueous/humid environments |

| Conditions | Dye-adsorbed TiO2 photoanodes in standard electrolyte solutions |

Selecting the phenyl-anchored variant ensures longer operational lifetimes and higher voltages in fabricated optoelectronic devices.

Synthesis of D-π-A Sensitizers for DSSCs

Ideal as the central π-bridge and anchoring unit where the formyl group is reacted with various donor moieties (e.g., triphenylamine derivatives) to create high-efficiency metal-free organic dyes, leveraging its bathochromic shift capabilities [1].

Post-Synthetic Modification of MOFs

Used as a functional linker in metal-organic frameworks where the carboxylic acid coordinates to metal nodes (e.g., Zr or Zn), leaving the highly reactive formyl group exposed within the pores for subsequent covalent functionalization or sensing applications [2].

Development of Fluorescent Probes and Chemosensors

Acts as a reliable precursor for synthesizing extended conjugated fluorophores, where the aldehyde serves as a reactive site for binding specific analytes (e.g., hydrazine or primary amines) to trigger a measurable optical response [3].

Organic Field-Effect Transistors (OFETs) and OLEDs

Serves as a versatile building block for constructing extended conjugated oligomers and polymers, providing a high-yield pathway to tune the HOMO-LUMO gap via controlled Knoevenagel or Wittig condensation reactions [4].

Application Fit Matrix

References

- [1] Design and Synthesis of Organic Dyes for Dye-Sensitized Solar Cells. Dyes and Pigments, 2018.

- [2] Post-Synthetic Modification of Metal-Organic Frameworks via Aldehyde Condensation. Chemical Communications, 2019.

- [3] Thiophene-Based Building Blocks for Organic Electronics. Journal of Materials Chemistry C, 2020.

- [4] Orthogonal Reactivity in the Synthesis of Asymmetric Conjugated Oligomers. Journal of Organic Chemistry, 2019.

XLogP3

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types